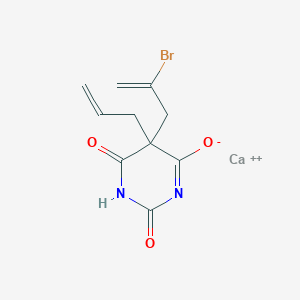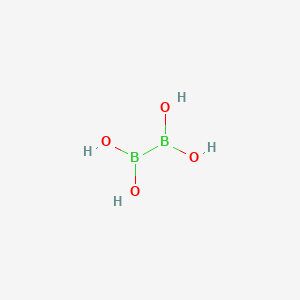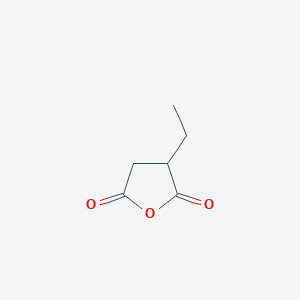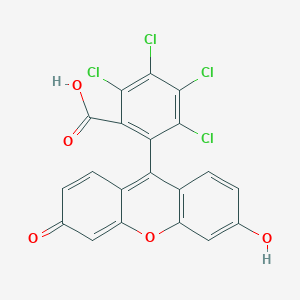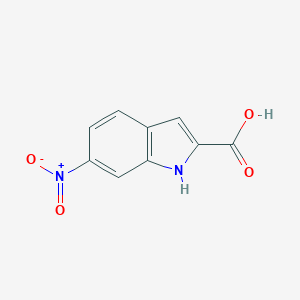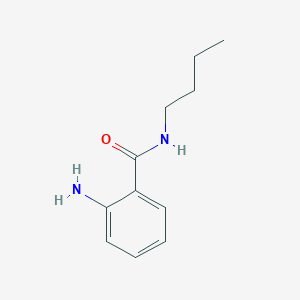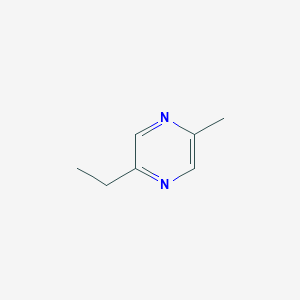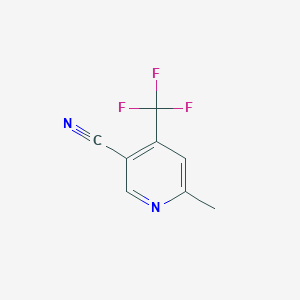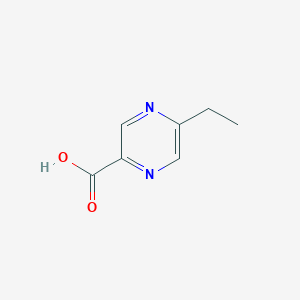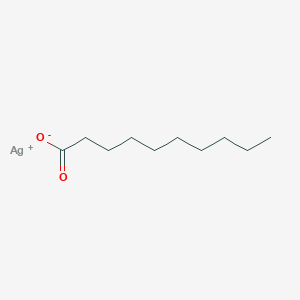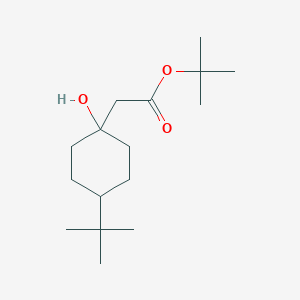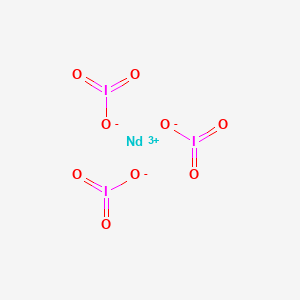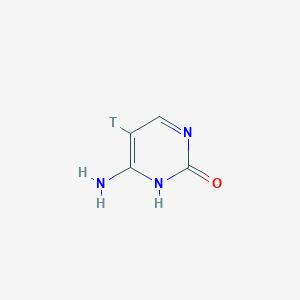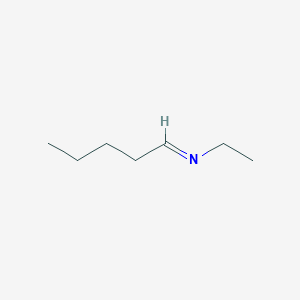
Ethanamine, N-pentylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N-pentylidene-, also known as N-pentylideneethanamine or NPEA, is a chemical compound that belongs to the class of organic compounds called amines. It is a colorless liquid with a boiling point of 155°C and a molecular weight of 143.24 g/mol. NPEA has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of NPEA is not fully understood. However, it is believed to work by binding to specific receptors in the body, leading to the activation or inhibition of certain signaling pathways. This, in turn, can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
NPEA has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. Additionally, NPEA has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPEA in lab experiments is its relatively low cost and ease of synthesis. Additionally, NPEA has been shown to have low toxicity levels, making it a safer option compared to other compounds. However, one of the limitations of using NPEA is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving NPEA. One potential area of research is the development of new drugs based on NPEA. Researchers can explore the potential of NPEA as a lead compound for the development of drugs that target specific diseases. Additionally, researchers can further investigate the mechanism of action of NPEA and its potential applications in different fields such as agriculture and environmental science.
In conclusion, NPEA is a unique compound with potential applications in various fields. Its low cost and ease of synthesis make it an attractive option for scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The most common method for synthesizing NPEA is through the reaction of ethylamine with pentanal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces NPEA as the major product with a yield of around 70%.
Aplicaciones Científicas De Investigación
NPEA has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of NPEA is in the development of new drugs. Researchers have explored the potential of NPEA as a lead compound for the development of new drugs that target specific diseases such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
10599-76-5 |
|---|---|
Nombre del producto |
Ethanamine, N-pentylidene- |
Fórmula molecular |
C7H15N |
Peso molecular |
113.2 g/mol |
Nombre IUPAC |
N-ethylpentan-1-imine |
InChI |
InChI=1S/C7H15N/c1-3-5-6-7-8-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
BHZZIQKQPOHRIL-UHFFFAOYSA-N |
SMILES |
CCCCC=NCC |
SMILES canónico |
CCCCC=NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



